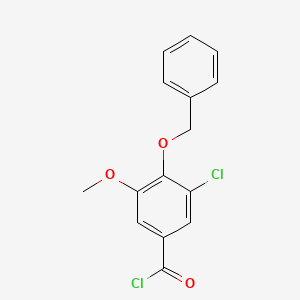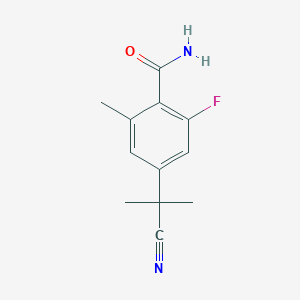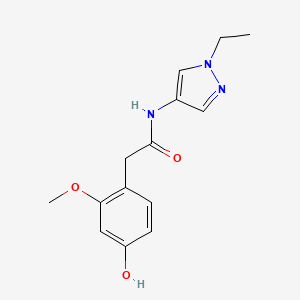
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a phenyl ring substituted with hydroxy and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Ethylation: The pyrazole ring is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base.
Acetamide Formation: The ethylpyrazole is reacted with 4-hydroxy-2-methoxybenzaldehyde to form the corresponding Schiff base, which is then reduced to the acetamide using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide
- N-(1-ethylpyrazol-4-yl)-2-(4-hydroxyphenyl)acetamide
- N-(1-ethylpyrazol-4-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both hydroxy and methoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H17N3O3/c1-3-17-9-11(8-15-17)16-14(19)6-10-4-5-12(18)7-13(10)20-2/h4-5,7-9,18H,3,6H2,1-2H3,(H,16,19) |
InChI Key |
NBZSDBINTVQDMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)CC2=C(C=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


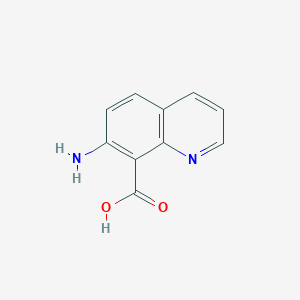

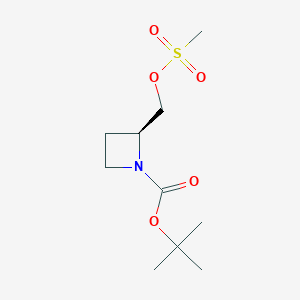
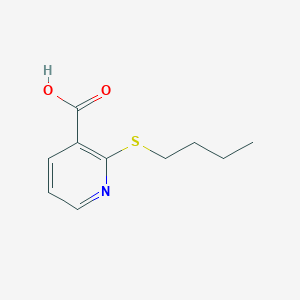
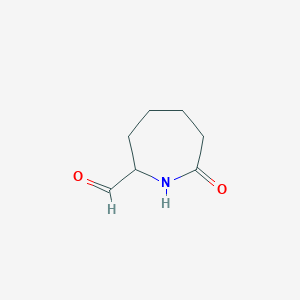

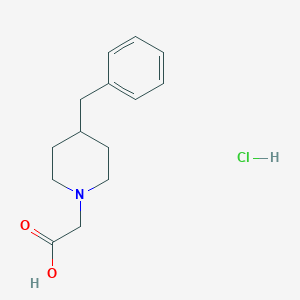
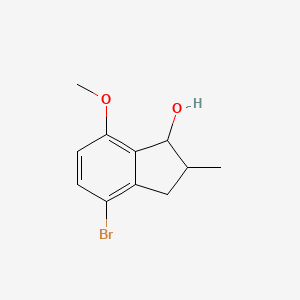
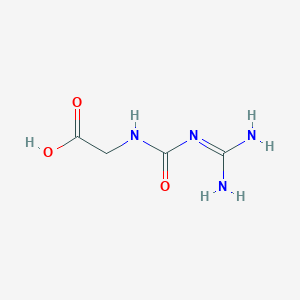
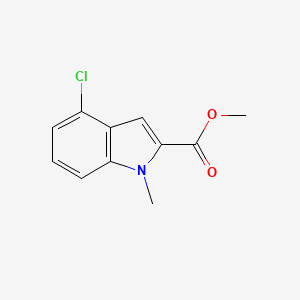
![Biphenyl-4-carboxylicacid {2-[4-(4-trifluoromethyl-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-amide](/img/structure/B8448379.png)
![N-methylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B8448383.png)
